Acantrifoic acid A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

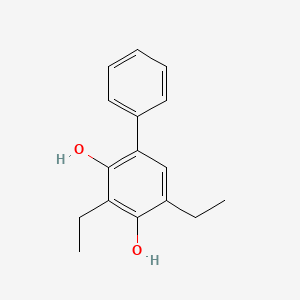

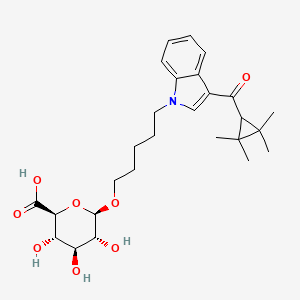

Acantrifoic acid A is a natural product from Acanthopanax trifoliatus . It is a type of triterpenoid and has been isolated from the leaves of Acanthopanax trifoliatus . It is a new lupane-triterpene carboxylic acid .

Synthesis Analysis

The petroleum ether and ethyl acetate fractions of extract from Acanthopanax trifoliatus were found to show significant inhibitory effects against SF-268, MCF-7, HepG2 and NCI-H460 cancer cells . Two new ursane-type triterpenoids, acantrifoic acid C and acantrifoic acid D, along with five known triterpenoids and eight known diterpenoids were obtained from these two fractions .Molecular Structure Analysis

The molecular formula of Acantrifoic acid A is C32H48O7 . The chemical name is (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid .Physical And Chemical Properties Analysis

Acantrifoic acid A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 544.7 .Aplicaciones Científicas De Investigación

Application in Cancer Research

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically the study of cancer cell inhibition .

Comprehensive and Detailed Summary of the Application

Acantrifoic acid A, a compound found in the plant Acanthopanax trifoliatus, has been found to show significant inhibitory effects against various cancer cells . This plant is both edible and medicinal, and is widely used in the folk medicines of southeast Asia .

Detailed Description of Methods of Application or Experimental Procedures

The petroleum ether and ethyl acetate fractions of extract from Acanthopanax trifoliatus were tested against SF-268, MCF-7, HepG2, and NCI-H460 cancer cells . Two new ursane-type triterpenoids, acantrifoic acid C and acantrifoic acid D, along with several other known triterpenoids and diterpenoids, were obtained from these two fractions .

Thorough Summary of Results or Outcomes Obtained

Among all the isolated compounds, some showed the strongest inhibitory effects against cancer cells . These terpenoid compounds may be responsible for the anticancer activities of A. trifoliatus . This study provides the first evidence that terpenoids from A. trifoliatus exert anticancer activities and indicates that A. trifoliatus may be a useful edible plant for further development of anticancer health supplements .

Application in Traditional Medicine

Specific Scientific Field

The specific scientific field of this application is Traditional Medicine , specifically the study of herbal remedies .

Comprehensive and Detailed Summary of the Application

Acanthopanax trifoliatus (L.) Merr. is a shrub that belongs to the family Araliaceae and is widely distributed in India, Japan, the Philippines, Thailand, Vietnam, and many provinces of China . Some plants in the family Araliaceae are used in the folk medicines of south-east Asia as a medicinal and edible plant with ginseng-like activity . For example, the leaves and bark of A. trifoliatus have been used as a tonic to improve general weakness .

Detailed Description of Methods of Application or Experimental Procedures

Young leaves and shoots of A. trifoliatus are popularly consumed in southern China and northern Thailand as vegetables , which can be stir-fried or cooked in soup. It has a special crisp flavor with some bitter taste when first entering the mouth . In addition, for at least the past 10 years, the local people of Guangdong province have been using the leaves of this plant to make tea for daily consumption . They believe that dietary intake of this plant is beneficial for their health . This plant can also be used as an ingredient in ‘lei cha’, a traditional Chinese herbal tea which is believed to have powerful tonic effects .

Thorough Summary of Results or Outcomes Obtained

It has been reported that the extracts from this plant showed several beneficial biological effects, including antioxidant , anti-inflammatory , anti-hyperalgesic , and gastroprotective activities.

Safety And Hazards

Propiedades

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O7/c1-18(17-33)20-9-14-32(27(37)38)16-15-29(4)21(25(20)32)7-8-22-28(3)12-11-24(39-19(2)34)31(6,26(35)36)23(28)10-13-30(22,29)5/h20-25,33H,1,7-17H2,2-6H3,(H,35,36)(H,37,38)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKVRUAPPXCRHS-ZESURFQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2[C@]1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acantrifoic acid A | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)

![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)